3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Molecular Design
The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net Its prevalence is attributed to its ability to form stable amide bonds and participate in various intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. researchgate.net The versatility of the benzamide core allows for the introduction of diverse substituents on both the benzoyl and the N-phenyl rings, enabling the fine-tuning of steric, electronic, and physicochemical properties. This modularity makes benzamide derivatives attractive candidates for the development of new therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net
Role of Halogen and Nitro Substituents in Modulating Molecular Characteristics and Reactivity
The introduction of halogen and nitro groups onto a molecular scaffold can profoundly influence its characteristics and reactivity. Halogen atoms, such as chlorine and fluorine, are known to affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netnih.gov The ability of halogens to participate in halogen bonding, a non-covalent interaction with Lewis bases, has been increasingly recognized as a valuable tool in rational drug design. nih.govnih.gov
The nitro group is a strong electron-withdrawing substituent that can significantly alter the electronic properties of an aromatic ring, influencing its reactivity in chemical transformations. fiveable.mefiveable.mewikipedia.org Its presence can facilitate certain types of reactions and it can also serve as a synthetic handle, being readily converted into other functional groups, such as amines. wikipedia.org
Overview of Research Paradigms Applied to Related Chemical Architectures
The investigation of N-substituted benzamide derivatives typically involves a multidisciplinary approach. Synthetic organic chemistry plays a central role in the design and preparation of novel analogues. researchgate.netacs.orgmdpi.com A variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, are employed to elucidate the structure and conformation of these molecules. nih.govnih.govresearchgate.net Computational methods, such as molecular docking and quantum chemical calculations, are often used to predict and rationalize the interactions of these compounds with biological targets and to understand their electronic properties. nih.govnih.gov
Rationale for Investigating 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide within the Context of Advanced Chemical Science
The specific substitution pattern of this compound presents a compelling case for scientific inquiry. The molecule combines the established benzamide core with a unique arrangement of halogen and nitro substituents. The presence of a chlorine atom on the benzoyl ring and both a fluorine atom and a nitro group on the N-phenyl ring suggests a complex interplay of electronic and steric effects.
The investigation of this compound is driven by the desire to understand how these combined functionalities influence the molecule's three-dimensional structure, electronic distribution, and potential for intermolecular interactions. Such studies can provide valuable insights into the fundamental principles of molecular design and contribute to the development of new molecules with tailored properties for various applications in chemical science.
Chemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈ClFN₂O₃ |
| Molecular Weight | 294.67 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)N+[O-])F) |
| InChI Key | Not available in provided search results |
Detailed Research Findings
While specific experimental research on this compound is not extensively documented in the provided search results, we can infer its potential chemical characteristics based on the analysis of its constituent functional groups and related structures.
The synthesis of similar N-substituted benzamides typically involves the acylation of an aniline (B41778) derivative with a benzoyl chloride. nih.gov In the case of this compound, this would likely involve the reaction of 3-chlorobenzoyl chloride with 2-fluoro-5-nitroaniline (B1294389).
The crystal structure of related benzanilides reveals that the planarity of the central amide group and the dihedral angles between the aromatic rings are key conformational features. nih.govresearchgate.net These parameters are influenced by the nature and position of the substituents. The intramolecular hydrogen bonding between the amide proton and an adjacent substituent, such as a nitro group, can also play a significant role in determining the molecular conformation. nih.gov
The electron-withdrawing nature of the chloro, fluoro, and nitro groups is expected to have a significant impact on the electron density distribution within the molecule. This, in turn, would influence its reactivity and its potential to engage in various intermolecular interactions, including hydrogen bonding and halogen bonding.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJSZZWYNUFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257747 | |
| Record name | 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349128-38-7 | |
| Record name | 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349128-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide and Its Structural Analogs
Established Synthetic Routes to N-Substituted Benzamides
The formation of the amide linkage is one of the most frequently performed reactions in drug discovery and development. researchgate.net A number of established routes are available to chemists, each with its own advantages and applications.
The most traditional and widely used method for synthesizing N-substituted benzamides is the condensation reaction between a primary or secondary amine and an activated carboxylic acid derivative, most commonly an acyl chloride. nih.gov This nucleophilic addition-elimination reaction is highly efficient and versatile. chemguide.co.uk
The reaction proceeds through a two-stage mechanism. Initially, the lone pair of electrons on the amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. A base, often an excess of the amine reactant or a non-nucleophilic tertiary amine like triethylamine, is typically added to neutralize the hydrogen chloride byproduct. chemguide.co.ukcommonorganicchemistry.com
This method is broadly applicable due to the ready availability of a wide range of substituted benzoyl chlorides and amines. acs.org The reaction is generally fast and can be carried out under mild conditions, often at room temperature in an aprotic solvent. commonorganicchemistry.com
Table 1: Examples of Amidation via Acid Chloride/Amine Condensation
| Acyl Chloride | Amine | Product | Conditions | Yield |
| Ethanoyl chloride | Ethylamine | N-ethylethanamide | Cold, concentrated solution | - |
| 4-Bromobenzoyl chloride | Aniline (B41778) | 4-bromo-N-phenylbenzamide | Dihydrolevoglucosenone (Cyrene™) | - |
| 3-Chlorobenzoic acid (converted to acid chloride with SOCl₂) | 2-Nitroaniline | 3-chloro-N-(2-nitrophenyl)benzamide | Acetonitrile, reflux | - |
Data compiled from multiple sources. researchgate.netnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions. arkat-usa.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgresearchgate.netrasayanjournal.co.in
In the context of benzamide (B126) synthesis, microwave irradiation can significantly enhance the rate of amidation reactions. For instance, the hydrolysis of benzamide, a related reaction, can be completed in just 7 minutes with a 99% yield under microwave conditions, whereas conventional heating requires one hour. rasayanjournal.co.in This acceleration is attributed to the efficient and rapid heating of the polar reagents and solvents by the microwave energy. youtube.com
Microwave-assisted methods are not limited to direct amidation. They have also been successfully applied to the ring-opening of precursors like oxazolones by amines to form benzamide derivatives, a reaction that can be difficult to achieve via conventional heating. researchgate.netarabjchem.org This highlights the ability of microwave energy to drive reactions that may be sluggish under thermal conditions. researchgate.net
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of operational simplicity, time and energy savings, and atom economy. nih.govresearchgate.net
Several MCRs have been developed for the synthesis of benzamide derivatives. One notable example involves the reaction of arynes, isocyanides, and water. In this process, an aryne intermediate, generated in situ, reacts with an isocyanide. The subsequent addition of water to the resulting intermediate leads to the formation of N-substituted benzamides in moderate to good yields under mild conditions. acs.org This three-component reaction demonstrates the power of MCRs to rapidly assemble complex molecules from simple precursors. acs.org MCRs represent a green and efficient alternative to traditional multi-step syntheses for creating libraries of diverse benzamide compounds. nih.gov
The synthesis of benzamide analogs can also be achieved through the ring-opening of various heterocyclic precursors. This strategy provides access to unique molecular scaffolds that might be difficult to obtain through direct amidation.
A key example is the nucleophilic ring-opening of 5(4H)-oxazolones. These compounds can react with primary amines, which attack the electron-deficient carbonyl carbon (C5) of the oxazolone (B7731731) ring. This attack leads to the cleavage of the ring and the formation of a benzamide product possessing an unsaturated linkage between two amide groups. arabjchem.org While some of these reactions proceed readily, others, particularly with less reactive oxazolones, can be challenging and may benefit from microwave assistance to achieve good yields. researchgate.netarabjchem.org
Another approach involves the ring-opening of aziridines. N-activated aziridines can be regioselectively opened by electron-rich arenes, such as 1,2,3-trimethoxybenzene, in the presence of a Lewis acid catalyst to yield 2,2-diarylethylamines, which are precursors to substituted amides. nih.gov Similarly, the ring-opening of benzimidazole (B57391) salts has been utilized to synthesize benzodiazepine (B76468) derivatives, showcasing the versatility of ring-opening/ring-closure strategies in creating complex amide-containing structures. researchgate.net
Targeted Synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
The synthesis of the specific target molecule, this compound, is most directly accomplished via the condensation of its two key precursors: 3-chlorobenzoyl chloride and 2-fluoro-5-nitroaniline (B1294389). The preparation of these starting materials is a critical first step.
Synthesis of 2-fluoro-5-nitroaniline
The precursor 2-fluoro-5-nitroaniline is an important intermediate. guidechem.com A common method for its preparation involves the selective reduction of 2,4-dinitrofluorobenzene. google.com By using reducing agents like iron powder in the presence of an acid such as acetic acid or hydrochloric acid, the nitro group at the 2-position can be selectively reduced to an amine, yielding the desired product. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for achieving high selectivity and yield. google.com For example, reacting 2,4-dinitrofluorobenzene with electrolytic iron powder in acetic acid at elevated temperatures (110-138°C) can produce 2-fluoro-5-nitroaniline with a yield of 79%. google.com
Synthesis of 3-chlorobenzoyl chloride
The second precursor, 3-chlorobenzoyl chloride, is typically prepared from 3-chlorobenzoic acid. nih.gov A standard and effective method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). acs.org Heating a solution of 3-chlorobenzoic acid in excess thionyl chloride results in the formation of the corresponding acid chloride with high yield (around 90%). The excess thionyl chloride can be removed under vacuum, affording the product, which is often used directly in the subsequent amidation step.
Another route involves the direct chlorination of benzoyl chloride. This reaction, carried out in the presence of a catalyst system like ferric chloride and iodine at controlled temperatures, can yield a mixture of monochlorinated isomers. google.com Specific conditions can be optimized to favor the formation of the meta-isomer, 3-chlorobenzoyl chloride. google.com
Table 2: Summary of Precursor Synthesis Methods
| Precursor | Starting Material(s) | Reagent(s) | Key Conditions | Yield | Ref. |
| 2-fluoro-5-nitroaniline | 2,4-dinitrofluorobenzene | Iron powder, Acetic acid | 110-138°C | 79% | google.com |
| 3-chlorobenzoyl chloride | 3-chlorobenzoic acid | Thionyl chloride (SOCl₂) | 90°C, overnight | 90% | |
| 3-chlorobenzoyl chloride | Benzoyl chloride | Chlorine, FeCl₃, Iodine | < 50°C | High meta-selectivity | google.com |
With both 3-chlorobenzoyl chloride and 2-fluoro-5-nitroaniline in hand, the final condensation reaction can be performed under standard amidation conditions to yield this compound.
Investigation of Reaction Conditions and Catalyst Systems
The synthesis of this compound, a substituted benzamide, is typically achieved through the formation of an amide bond between a 3-chlorobenzoic acid derivative and 2-fluoro-5-nitroaniline. The efficiency and outcome of this reaction are highly dependent on the chosen methodology, reaction conditions, and catalytic system. Common strategies involve either the activation of the carboxylic acid group or the use of coupling reagents to facilitate the condensation reaction.
A prevalent and industrially scalable method is the conversion of the carboxylic acid (3-chlorobenzoic acid) into a more reactive acyl halide, typically 3-chlorobenzoyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the amine (2-fluoro-5-nitroaniline) in the presence of a base to neutralize the HCl byproduct. acs.orgnih.gov
Alternatively, a wide array of coupling reagents can be used for the direct amidation of carboxylic acids without prior conversion to an acyl chloride. These methods are common in laboratory and pharmaceutical synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate amide bond formation under mild conditions. ucl.ac.uk
In the pursuit of more efficient and sustainable processes, various catalytic systems have been developed. These include boronic acids, which can catalyze direct amidations by activating the carboxylic acid. ucl.ac.uk Palladium-based catalysts, well-known for C-N bond formation in Buchwald-Hartwig aminations, have also been adapted for the N-arylation of amides, providing a route to complex tertiary aryl amides. nih.govsyr.edu Furthermore, rhodium-catalyzed C-H functionalization offers a novel approach where a carboxylate group directs the amidation at the ortho-position before being removed, allowing for the synthesis of unique substitution patterns. nih.gov
The table below summarizes common reaction conditions and catalyst systems for the synthesis of benzamides, which are applicable to the target compound and its analogs.
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity
In the direct synthesis of this compound from 3-chlorobenzoyl chloride and 2-fluoro-5-nitroaniline, the regioselectivity is inherently controlled by the nature of the reactants. The highly electrophilic carbonyl carbon of the acyl chloride reacts exclusively with the nucleophilic nitrogen atom of the aniline, ensuring the formation of the desired N-aryl benzamide regioisomer.
However, when considering the synthesis of structural analogs or employing more advanced synthetic strategies, regioselectivity becomes a critical factor. For instance, in rhodium-catalyzed C-H amidation, the carboxylate group of a benzoic acid derivative can act as a directing group, guiding the amidation to the ortho position. nih.gov This strategy allows for the synthesis of specific isomers that might be difficult to access through classical methods. Similarly, in the functionalization of the benzamide rings, the existing substituents (chloro, fluoro, nitro groups) will direct incoming electrophiles or nucleophiles to specific positions based on their electronic and steric properties.
Stereoselectivity
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a concern in its direct synthesis. However, the broader class of N-aryl benzamides can exhibit a form of axial chirality known as atropisomerism. wikipedia.org
Atropisomerism arises from hindered rotation around a single bond, which can lead to stable, non-interconverting rotational isomers (rotamers) that are enantiomers of each other. wikipedia.orgnih.gov In benzamides, this restricted rotation can occur around the C(aryl)-C(carbonyl) bond or the C(carbonyl)-N bond. The barrier to rotation is primarily influenced by the steric bulk of substituents at the ortho positions of the aromatic rings. caltech.edunih.gov
For a structural analog of the target compound, the presence of bulky groups ortho to the amide linkage could create a significant energy barrier to rotation, allowing for the isolation of individual atropisomers. For example, if the chlorine on the benzoyl ring and the fluorine on the aniline ring were replaced with larger groups (e.g., tert-butyl or iodo groups), atropisomerism would become a significant consideration. The synthesis of such compounds would require either a resolution of the racemic mixture or an asymmetric synthesis to selectively produce one enantiomer.
Scalability and Green Chemistry Principles in Benzamide Synthesis
Scalability
Transitioning the synthesis of benzamides from a laboratory setting to large-scale industrial production presents several challenges. The choice of synthetic route is often dictated by cost, safety, efficiency, and robustness. While modern coupling reagents are effective on a small scale, their high cost, poor atom economy, and the generation of significant waste make them less suitable for bulk production. ucl.ac.uk
For these reasons, the classical method of reacting an amine with an acyl chloride is often preferred for large-scale synthesis. acs.orgucl.ac.uk Acyl chlorides can be generated from inexpensive carboxylic acids using low-cost reagents like thionyl chloride. This approach is generally high-yielding and straightforward. acs.org Furthermore, methods that allow for gram-scale synthesis with simple, chromatography-free workups are highly desirable. researchgate.netorganic-chemistry.org
The adoption of continuous-flow technology offers a promising solution to many scalability challenges. rsc.orgnih.gov Flow reactors provide superior control over reaction parameters like temperature and mixing, enhancing safety, particularly for highly exothermic reactions. rsc.orgnih.gov This technology can also facilitate in-line purification and reduce solvent usage, leading to more efficient and safer manufacturing processes. rsc.org Solvent-free continuous flow synthesis using mechanochemical approaches has also been demonstrated, achieving high yields in very short residence times. digitellinc.com
Green Chemistry Principles
The synthesis of amides has been identified as a key area for improvement from a green chemistry perspective. Traditional methods often rely on stoichiometric activating agents that generate large amounts of waste and utilize hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ucl.ac.ukresearchgate.net
Significant research has focused on developing more environmentally benign alternatives:
Catalytic Methods : The use of catalysts, such as boronic acids or various metal complexes, is a cornerstone of green amide synthesis. Catalytic processes reduce waste by avoiding the use of stoichiometric reagents. ucl.ac.uk
Biocatalysis : Enzymes offer a highly sustainable route to amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), and acyltransferases can catalyze the direct condensation of carboxylic acids and amines under mild conditions, often in greener solvents or even in water. nih.govrsc.orgmdpi.com These enzymatic methods are highly specific and can eliminate the need for protecting groups and harsh reagents. nih.govresearchgate.net
Alternative Solvents and Conditions : Replacing hazardous solvents is a key green chemistry goal. Research has explored using safer, bio-based solvents like cyclopentyl methyl ether (CPME) for enzymatic amidations. nih.gov Performing reactions in aqueous surfactant solutions (micellar catalysis) can eliminate the need for organic solvents altogether. researchgate.netacs.org Solvent-free reactions, such as those using mechanochemistry, represent an ideal scenario by minimizing solvent waste entirely. digitellinc.com
Atom Economy : Synthetic routes that maximize the incorporation of reactant atoms into the final product are preferred. Direct catalytic amidation of carboxylic acids or esters with amines is more atom-economical than methods requiring conversion to an acyl chloride, as the only byproduct is water. ucl.ac.uk
By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Solid State Structural Characterization of 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A complete NMR analysis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.
Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Amide Moieties
The ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. The aromatic region (typically 7.0-9.0 ppm) would show a complex set of signals corresponding to the seven protons on the two benzene (B151609) rings. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro groups, and the amide linkage. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms. The spectrum would show signals for the 13 carbons of the benzamide (B126) core. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (around 165-170 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached substituents, with carbons bonded to electronegative atoms (Cl, F, N) showing distinct shifts.
A hypothetical data table for such an analysis is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide N-H | Data not available | N/A |
| Carbonyl C=O | N/A | Data not available |
| 3-chlorobenzoyl Ring | Data not available | Data not available |
| 2-fluoro-5-nitrophenyl Ring | Data not available | Data not available |
Fluorine-19 (¹⁹F) NMR for Probing Electronic Environments
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic effects of the adjacent nitro group and the amide bridge. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF) would provide valuable information about the through-bond connectivity and spatial proximity of these nuclei.
Vibrational Spectroscopic Investigations (IR and Raman)
Analysis of Amide I, II, and III Bands for Conformational Deductions
The amide group gives rise to several characteristic vibrational bands. The Amide I band (primarily C=O stretching) is typically observed between 1630 and 1690 cm⁻¹. Its precise position is sensitive to hydrogen bonding and the conformation of the amide linkage. The Amide II band (a mixture of N-H bending and C-N stretching) appears around 1510-1570 cm⁻¹, while the Amide III band (a complex mix of vibrations) is found in the 1200-1300 cm⁻¹ region. Analysis of the positions and intensities of these bands in both IR and Raman spectra can provide insights into the secondary structure and intermolecular interactions.
Characterization of Nitro and Halogen Group Vibrations
The nitro (NO₂) group has characteristic symmetric and asymmetric stretching vibrations, which are expected in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These are typically strong bands in the IR spectrum. The vibrations associated with the C-Cl and C-F bonds would be found in the fingerprint region of the spectrum (typically below 1200 cm⁻¹).
A hypothetical data table for vibrational analysis is presented below.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | Data not available | Data not available |
| Amide I (C=O Stretch) | Data not available | Data not available |
| Amide II | Data not available | Data not available |
| Amide III | Data not available | Data not available |
| NO₂ Asymmetric Stretch | Data not available | Data not available |
| NO₂ Symmetric Stretch | Data not available | Data not available |
| C-Cl Stretch | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, the molecular weight can be precisely calculated from its chemical formula, C₁₃H₈ClFN₂O₃. The expected fragmentation pathways under electron impact (EI) mass spectrometry can be predicted based on the established fragmentation of aromatic amides.
A primary and characteristic fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO). This cleavage results in the formation of a resonance-stabilized acylium ion. In the case of this compound, this would lead to the formation of the 3-chlorobenzoyl cation. This cation can subsequently lose a molecule of carbon monoxide (CO) to form the 3-chlorophenyl cation.
Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a radical cation corresponding to the aniline (B41778) derivative. Further fragmentation of this species would depend on the nature and position of its substituents. The presence of the nitro group (NO₂) can also lead to characteristic fragmentation patterns, including the loss of NO₂ or NO.
The predicted major fragmentation ions for this compound are summarized in the table below.
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ | 294.0 |
| [M-Cl]⁺ | 259.0 |
| [M-NO₂]⁺ | 248.0 |
| [3-chlorobenzoyl cation]⁺ | 139.0 |
| [3-chlorophenyl cation]⁺ | 111.0 |
| [2-fluoro-5-nitrophenylaminyl radical cation]⁺ | 156.0 |
Single-Crystal X-ray Diffraction Studies
As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related compound, 3-chloro-N-(2-nitrophenyl)benzamide, provides valuable insights into the expected molecular geometry and packing in the solid state. nih.govnih.gov
The molecular structure of 3-chloro-N-(2-nitrophenyl)benzamide reveals that the central amide moiety is nearly planar. nih.gov The two aromatic rings, the chloro-substituted benzoyl ring and the nitro-substituted aniline ring, are not coplanar with the amide group. The dihedral angle between the mean plane of the central amide fragment and the chloro-substituted benzene ring is 15.2(2)°, while the dihedral angle with the nitro-substituted benzene ring is 8.2(2)°. nih.gov An intramolecular N—H⋯O hydrogen bond is observed, which generates an S(6) ring motif. nih.gov It is anticipated that this compound would adopt a similar conformation, with the planarity of the molecule being influenced by the steric and electronic effects of the additional fluorine substituent.
The bond lengths and angles in 3-chloro-N-(2-nitrophenyl)benzamide are within the expected ranges for similar organic compounds. nih.gov The C=O and C-N bond lengths of the amide group are indicative of partial double bond character due to resonance. The bond angles around the sp² hybridized carbon and nitrogen atoms of the amide linkage are close to 120°. The presence of the electron-withdrawing nitro group and the chloro substituent influences the electronic distribution and bond parameters of the aromatic rings.
Selected bond lengths and angles for 3-chloro-N-(2-nitrophenyl)benzamide are presented in the tables below. nih.gov
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl—C3 | 1.741(3) |
| O1=C7 | 1.231(3) |
| N1—C7 | 1.353(4) |
| N1—C8 | 1.418(4) |
| N2—O2 | 1.222(4) |
| N2—O3 | 1.226(4) |
| N2—C9 | 1.458(4) |
Selected Bond Angles (°)
| Angle | Value (°) |
| O1—C7—N1 | 122.3(3) |
| O1—C7—C1 | 120.5(3) |
| N1—C7—C1 | 117.2(3) |
| C7—N1—C8 | 127.3(3) |
| O2—N2—O3 | 123.4(3) |
| O2—N2—C9 | 118.6(3) |
| O3—N2—C9 | 118.0(3) |
Isostructurality, where different compounds crystallize in the same or similar structures, and polymorphism, where the same compound crystallizes in different forms, are common phenomena in organic solids, including halogenated benzamides. The crystal packing of these compounds is governed by a balance of intermolecular interactions, such as hydrogen bonding (N-H···O), halogen bonding (C-X···O/N/X), and π-π stacking interactions.
Subtle changes in the substitution pattern, such as the replacement of one halogen with another or the introduction of other functional groups, can lead to either isostructural crystals or entirely different packing arrangements. The study of isostructurality helps in understanding the role of specific functional groups in directing crystal packing and provides a basis for crystal engineering. Polymorphism is of significant interest as different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound are available, the potential for different crystalline forms exists due to the conformational flexibility of the molecule and the variety of possible intermolecular interactions.
Computational and Theoretical Investigations of 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, offering precise predictions of molecular properties. For 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, these calculations are crucial for elucidating its geometry, stability, and reactivity.
Optimization of Molecular Geometry and Electronic Structure
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using methods like DFT, often with a basis set such as 6-31G(d,p), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation.
For this compound, this process would define key structural parameters such as:
Bond Lengths: The distances between bonded atoms (e.g., C=O, N-H, C-Cl, C-F).
Bond Angles: The angles formed by three connected atoms (e.g., O=C-N).
Once the optimized geometry is found, the electronic structure can be analyzed. This includes the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Bond Lengths (Å) | Equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds. |
| Bond Angles (°) | Angle between two adjacent bonds. | Determines the local shape and steric hindrance around an atom. |
| Dihedral Angles (°) | Angle between two planes defined by sets of three atoms. | Defines the molecule's conformation and the relative orientation of the phenyl rings. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different conformations. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro (-NO2), chloro (-Cl), and fluoro (-F) groups would be expected to influence the energies of these orbitals significantly.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.comresearchgate.net An MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. In this compound, these regions would be expected around the carbonyl oxygen and the oxygen atoms of the nitro group.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. For this molecule, positive regions would likely be found around the hydrogen atom of the amide group (N-H).
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, such as receptors or enzymes. mdpi.com
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Fukui Functions)
To quantify the reactivity predicted by FMO theory and MEP maps, a set of chemical descriptors derived from DFT, known as global and local reactivity indices, are calculated. These indices provide a more quantitative measure of a molecule's reactivity.
Global Reactivity Descriptors are calculated from the HOMO and LUMO energies and describe the reactivity of the molecule as a whole.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Local Reactivity Descriptors , such as Fukui functions , pinpoint which specific atoms within the molecule are most reactive. The Fukui function indicates the change in electron density at a particular atom when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures molecular stability and reactivity. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
| Fukui Functions (fk+, fk-) | - | Identifies the most electrophilic and nucleophilic sites at the atomic level. |
Molecular Dynamics Simulations to Explore Conformational Space
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for a system of atoms and molecules over time.
For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track its movements, vibrations, and rotations. This allows researchers to:
Explore Conformational Space: Identify the different shapes (conformers) the molecule can adopt and the energy barriers between them.
Analyze Solvation Effects: Understand how the solvent (e.g., water) interacts with the molecule and influences its structure and behavior.
Study Binding Stability: If docked into a biological target like an enzyme, MD simulations can assess the stability of the molecule-protein complex over time, providing insights into its binding affinity and mechanism of action. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chalcogen.ro
To build a QSAR model involving this compound, one would need a dataset of structurally similar benzamide (B126) derivatives with measured biological activity (e.g., enzyme inhibition). For each molecule in the series, a set of numerical descriptors is calculated. These can include:
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Describing molecular size, shape, and branching.
Physicochemical Descriptors: Such as lipophilicity (logP) and molar refractivity.
Multiple regression analysis or machine learning algorithms are then used to create a mathematical equation that relates these descriptors to the observed biological activity. chalcogen.ro A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
Prediction of Molecular Interactions and Activities
In the absence of dedicated molecular modeling studies for this compound, predictions of its molecular interactions and activities remain speculative. Computational methods such as molecular docking could be employed to hypothesize its binding modes with various biological targets. These simulations would provide insights into potential hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that could drive its biological effects. However, without experimental validation, these predictions are theoretical in nature.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles for Benzamide Derivatives
Impact of Substituent Variation on Molecular Interactions
The nature, position, and orientation of substituents on the benzamide (B126) scaffold are critical determinants of its molecular interactions. These substituents can influence binding affinity, selectivity, and pharmacokinetic properties by engaging in various non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and hydrophobic interactions.
The substituents on the aromatic rings of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide—chlorine, fluorine, and the nitro group—play distinct and crucial roles in modulating its interactions with biological targets.
Chlorine: The chlorine atom, positioned on the benzoyl ring, is an electronegative substituent. It can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. The chlorine atom can also establish pi-alkyl interactions with amino acid residues like histidine. nih.gov Differences in crystal packing and supramolecular arrangement in related compounds have been associated with the presence of a chlorine substituent. researchgate.net
Fluorine: The fluorine atom on the N-phenyl ring is highly electronegative and can act as a weak hydrogen bond acceptor. Its small size means it often has a minimal steric impact, yet its electronic effects can be profound. In studies of diaminonitrobenzenes, fluorine atoms were found to contribute to the formation of p-π electron interactions. rsc.org The substitution of a pentafluorophenyl group has been shown to be crucial for the activity of certain STAT3 inhibitors, with its replacement significantly suppressing activity. acs.org
The interplay of these groups dictates the electronic landscape of the molecule and its potential for specific, directed interactions within a binding site.
| Substituent | Ring Position | Potential Interactions | Reference |
|---|---|---|---|
| Chlorine | Benzoyl Ring (meta) | Halogen bonding, Pi-alkyl interactions | nih.govresearchgate.net |
| Fluorine | N-Phenyl Ring (ortho) | Weak hydrogen bond acceptor, p-π interactions | rsc.org |
| Nitro (NO₂) | N-Phenyl Ring (meta to amide) | Strong hydrogen bond acceptor, π-π interactions | rsc.orgresearchgate.net |
The regiochemistry of substitution on the aromatic rings significantly affects the molecule's three-dimensional shape and its ability to be recognized by a biological target.
Ortho Position: The fluorine atom is in the ortho position on the N-phenyl ring of the target compound. Substituents in the ortho position can exert a powerful influence on the conformation of the amide bond due to steric hindrance. acs.org This can lead to increased barriers to rotation around both the N-C(O) and C-C(O) axes, forcing the molecule into a more rigid conformation. acs.org This "ortho-effect" can involve a steric clash that causes a twist of the C(sp²)–N bond. researchgate.net In the crystal structure of the related compound 3-chloro-N-(2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond involving the ortho-nitro group generates a stable six-membered ring (S(6) ring), which significantly restricts conformational freedom and planarizes the molecule. nih.gov A similar intramolecular interaction could potentially occur with the ortho-fluorine in the target compound.
Meta Position: The chlorine atom is in the meta position on the benzoyl ring. Meta substituents typically have a less pronounced steric effect on the amide linker compared to ortho substituents. Their influence is primarily electronic, modifying the charge distribution of the aromatic ring and the carbonyl group, which in turn affects long-range electrostatic interactions and hydrogen bonding potential.
Para Position: While the target compound does not have a para substituent on the benzoyl ring, studies on other benzamides show that para substituents can significantly influence molecular properties through resonance effects, affecting the electronic character of the carbonyl carbon. rsc.orgresearchgate.net On the N-phenyl ring of the target compound, the nitro group is para to the fluorine atom, creating a strong electronic push-pull system that polarizes the ring.
The amide linker (-CO-NH-) is a cornerstone of the benzamide structure, providing a rigid and planar unit that correctly orients the two aromatic rings. Modifications to this linker have been extensively explored in SAR studies to improve potency, selectivity, and pharmacokinetic profiles.
In various studies on benzamide analogues, modifications to the amide linker have led to significant changes in biological activity. For instance, replacing the amide with a sulfonamide or a methylene (B1212753) unit was not tolerated in one series of antimalarial compounds. researchgate.net In another study on STAT3 inhibitors, replacing a sulfonamide linker with an amide also proved detrimental to activity. acs.org
However, lengthening the linker or introducing substituents can be beneficial. In a series of FtsZ inhibitors, lengthening the distance between the benzamide and an adjacent benzodioxane moiety was a key modification strategy. nih.gov Further derivatization by adding a hydroxyl group to the linker was also explored to improve physicochemical properties. nih.gov These studies highlight that the amide linker's length, rigidity, and hydrogen-bonding capacity are critical for optimal molecular recognition.
| Modification | Observed Effect on Activity | Compound Class | Reference |
|---|---|---|---|
| Replacement with Sulfonamide (-SO₂-NH-) | Not tolerated | Antimalarial Piperidyl Benzamides | researchgate.net |
| Replacement with Methylene (-CH₂-) | Not tolerated | Antimalarial Piperidyl Benzamides | researchgate.net |
| Lengthening the linker | Modulated activity | FtsZ Inhibitors | nih.gov |
| Introducing -OH on the linker | Improved physicochemical properties | FtsZ Inhibitors | nih.gov |
| Replacement of Sulfonamide with Amide | Not tolerated | STAT3 Inhibitors | acs.org |
Exploration of Substituent Effects on Chemical Reactivity
The substituents on this compound also govern its chemical reactivity. These effects are primarily categorized as inductive and resonance effects, which alter the electron density distribution across the molecule, and steric effects, which influence the accessibility of reactive sites.
Inductive (I) and resonance (R) effects are fundamental to understanding the electronic properties of a substituted aromatic system.
Inductive Effect (-I): This effect involves the polarization of σ-bonds due to differences in electronegativity. unizin.org All three substituents (Cl, F, NO₂) in the target molecule are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). unizin.orglibretexts.org This effect decreases the electron density on the aromatic rings, making them less susceptible to electrophilic attack but more susceptible to nucleophilic attack.
Resonance Effect (+/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org
Nitro Group (NO₂): The nitro group is strongly electron-withdrawing via resonance (-R effect), pulling π-electron density out of the ring. unizin.org This deactivates the ring towards electrophilic substitution.
The combination of these effects in this compound results in two electron-poor aromatic rings, a feature that can be critical for certain biological activities, such as those requiring π-π stacking with electron-rich partners. researchgate.net
| Substituent | Inductive Effect (I) | Resonance Effect (R) | Overall Electronic Effect |
|---|---|---|---|
| -Cl | -I (Withdrawing) | +R (Donating) | Electron Withdrawing |
| -F | -I (Withdrawing) | +R (Donating) | Electron Withdrawing |
| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Electron Withdrawing |
Steric hindrance refers to the repulsion between non-bonded atoms or groups that are in close proximity, which can impede chemical reactions or restrict conformational freedom. youtube.com
In this compound, the ortho-fluoro substituent on the N-phenyl ring is the primary source of steric hindrance. This steric clash can restrict the rotation around the N-aryl bond and the amide C-N bond. acs.org Such restricted rotation reduces the molecule's conformational flexibility, locking it into a preferred three-dimensional arrangement. While often viewed as a challenge, this conformational rigidity can be advantageous if the locked conformation is the one required for optimal binding to a biological target (the "bioactive conformation").
Studies on related ortho-substituted tertiary aromatic amides have shown that steric hindrance can lead to increased barriers to rotation and strengthen amidic resonance. acs.org In contrast, as bulkier substituents are introduced, steric clashes can increase, leading to higher twist angles in the amide bond. nih.gov The interplay between steric hindrance from the ortho-fluoro group and potential intramolecular hydrogen bonding ultimately defines the conformational landscape and flexibility of this compound.
Ligand Efficiency and Fragment-Based Design Principles
In the optimization of benzamide derivatives as therapeutic agents, the principles of ligand efficiency (LE) and fragment-based drug design (FBDD) are critical tools for enhancing potency while maintaining favorable physicochemical properties. nih.govdundee.ac.uk These concepts guide the strategic evolution of small, weakly binding fragments into larger, highly optimized lead compounds. frontiersin.org The focus is not merely on improving binding affinity but on the efficiency with which each atom in the molecule contributes to this binding. wikipedia.org
Ligand efficiency is a key metric used to assess the quality of a compound by normalizing its binding affinity for its molecular size, typically the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org It is mathematically expressed as the ratio of the free energy of binding (ΔG) to the HAC. A higher LE value indicates a more optimal interaction between the ligand and its target protein, suggesting that the compound's size and functionality are well-suited for binding. nih.gov In early-stage drug discovery, particularly in fragment-based approaches, prioritizing compounds with high ligand efficiency helps to avoid the unnecessary increase in molecular weight and lipophilicity, which can negatively impact downstream drug-like properties. nih.govdundee.ac.uk
Fragment-based drug design (FBDD) leverages these principles by starting with the identification of small molecular fragments (typically <300 Da) that bind with low affinity but high efficiency to the target. frontiersin.orgfrontiersin.org Once these initial fragment hits are identified and their binding mode is confirmed, they serve as starting points for optimization. frontiersin.org The process involves "growing" the fragment by adding new functional groups or "linking" multiple fragments that bind to adjacent sites on the target protein. nih.gov
For a hypothetical series of analogs based on the "this compound" scaffold, these principles can be applied to guide optimization. The initial benzamide core can be considered a starting fragment. Subsequent modifications would be evaluated not just for their impact on absolute potency (e.g., IC50) but also on ligand efficiency. For instance, the addition of substituents to either of the phenyl rings would be assessed to ensure that the gain in affinity justifies the increase in molecular size.
Consider the hypothetical data below for a series of benzamide derivatives targeting a protein kinase. The analysis focuses on how modifications to a core structure influence potency and ligand efficiency.
Table 1: Hypothetical Potency and Ligand Efficiency Metrics for Benzamide Analogs This data is illustrative and not based on experimental results for this specific compound series.
| Compound ID | R1 Group | R2 Group | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE)¹ |
|---|---|---|---|---|---|---|
| 1 | -H | -H | 5000 | 5.30 | 20 | 0.36 |
| 2 | 3-chloro | -H | 1500 | 5.82 | 21 | 0.38 |
| 3 | 3-chloro | 2-fluoro | 900 | 6.05 | 22 | 0.38 |
| 4 | 3-chloro | 2-fluoro, 5-nitro | 250 | 6.60 | 25 | 0.36 |
| 5 | 3-chloro | 2-fluoro, 5-amino | 50 | 7.30 | 25 | 0.40 |
| 6 | 3-methoxy | 2-fluoro, 5-amino | 85 | 7.07 | 26 | 0.37 |
¹Ligand Efficiency (LE) is calculated using the formula: LE = (1.4 * pIC50) / HAC
In this hypothetical series, the initial fragment (Compound 1) has a low potency. The addition of a chlorine atom (Compound 2) improves potency while maintaining the LE. Further addition of a fluorine atom (Compound 3) also holds the LE steady, suggesting efficient interactions. The introduction of a nitro group (Compound 4, which corresponds to the parent compound of this article) significantly improves potency, but the increase in heavy atoms leads to a slight decrease in LE. This suggests that while the nitro group contributes to binding, its contribution per atom is less efficient than previous modifications.
The true power of this analysis is demonstrated in Compound 5, where the nitro group is replaced by an amino group. This modification results in a dramatic increase in both potency and ligand efficiency. The amino group, with the same number of heavy atoms as the nitro group in this context, forms more effective interactions (e.g., hydrogen bonds) with the target, representing a highly efficient modification. Conversely, changing the chloro group to a methoxy (B1213986) group (Compound 6) diminishes both potency and LE, indicating a less optimal substitution. Such an analysis guides chemists to focus on developing analogs around the more "efficient" chemical space, like that of Compound 5. acs.org
This fragment-based and efficiency-focused approach ensures that molecular complexity is added in a rational manner, maximizing binding affinity while controlling the growth of molecular weight and other properties that could hinder the development of a successful drug candidate. nih.govdrugdiscoverychemistry.com
Intermolecular Interactions and Crystal Engineering of Halogenated Benzamides
Supramolecular Synthons and Crystal Packing Motifs
The identification of predictable and recurring supramolecular synthons, which are key to crystal engineering, has not been performed for this specific molecule.
Design Principles for Directed Self-Assembly
The directed self-assembly of halogenated benzamides into ordered crystalline structures is governed by a hierarchy of noncovalent interactions. The primary and most robust interaction in these systems is the N—H⋯O hydrogen bond, which links the amide groups of adjacent molecules. This strong interaction typically results in the formation of one-dimensional chains or dimeric motifs, which serve as the primary structural backbone of the crystal lattice. iucr.orgresearchgate.netresearchgate.net
The design principles for assembling these materials rely on the strategic use of weaker, more directional interactions to organize these primary chains into two- and three-dimensional structures. Halogen atoms (F, Cl, Br, I) are pivotal in this process, participating in a variety of specific interactions:
Halogen Bonds: An electrophilic region on a halogen atom, known as a σ-hole, can interact favorably with a Lewis base (e.g., an oxygen or nitrogen atom). researchgate.netmdpi.com This highly directional interaction, designated as C—X⋯O/N, serves as a reliable tool in crystal engineering. nih.gov
Halogen⋯Halogen Contacts: These interactions are classified based on their geometry. Type I contacts are symmetrical, while Type II contacts are bent and are considered true halogen bonds. nih.gov These interactions, such as Br⋯Br and I⋯I contacts, can link hydrogen-bonded chains into ribbons or sheets. researchgate.net
The interplay and competition between these various forces define the final supramolecular architecture. The concept of "supramolecular synthons" is central to designing these assemblies, where specific, reliable patterns of intermolecular interactions are used as building blocks. iucr.org By modifying the substitution pattern of halogens on the aromatic rings, crystal engineers can tune the electrostatic potential and steric environment, thereby promoting certain synthons over others to achieve a desired crystal packing. researchgate.net The fluorination of a benzamide (B126), for example, can introduce C—H⋯F interactions and suppress disorder that might be present in non-fluorinated analogues. acs.org
| π–π Stacking | Interaction between aromatic rings. | Stabilizes layered structures. iucr.orgresearchgate.net |
Influence of Intermolecular Forces on Macroscopic Properties
The type, strength, and directionality of intermolecular forces within the crystal lattice of halogenated benzamides directly dictate their macroscopic physical properties. These properties include melting point, solubility, stability, and even mechanical characteristics.
The collective energy of all intermolecular interactions determines the lattice energy of the crystal, which in turn correlates with the melting point. jocpr.com Stronger and more numerous interactions, such as the robust N—H⋯O hydrogen bonds supplemented by a network of halogen bonds and C—H⋯O contacts, require more thermal energy to disrupt, leading to higher melting points. jocpr.com
The phenomenon of polymorphism—the ability of a compound to crystallize in multiple different forms—is a direct consequence of the subtle balance of intermolecular forces. ias.ac.in Different crystallization conditions (e.g., solvent, temperature) can favor different sets of interactions, leading to polymorphs with distinct molecular packing. For example, two different polymorphic forms of 3-chloro-N-(2-fluorophenyl)benzamide were identified, with weak Cl⋯Cl and C-H⋯F interactions playing a vital role in the formation of the different modifications. ias.ac.in These distinct crystal forms can exhibit significant differences in macroscopic properties such as:
Solubility: The energy required to break the crystal lattice and solvate the individual molecules differs for each polymorph.
Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions.
Mechanical Properties: The arrangement of molecules and the interactions between them influence how a crystal responds to stress, affecting its hardness and elasticity. nih.gov
Table 2: Relationship Between Intermolecular Forces and Macroscopic Properties
| Macroscopic Property | Influencing Intermolecular Forces |
|---|---|
| Melting Point | Directly related to the total lattice energy; stronger interactions (e.g., N—H⋯O, halogen bonds) lead to higher melting points. jocpr.com |
| Solubility | Depends on the balance between crystal lattice energy and solvation energy; different polymorphs have different solubilities. ias.ac.in |
| Crystal Morphology | The shape of the crystal is determined by the relative growth rates along different crystallographic axes, which are controlled by the directionality of intermolecular bonds. nih.gov |
| Polymorphism | The existence of different crystal forms arises from different possible networks of intermolecular interactions. ias.ac.in |
| Viscosity (in liquid state) | Stronger intermolecular forces result in higher viscosity as molecules are less free to move past one another. jocpr.comchemistrytalk.org |
Mechanistic Insights into Molecular Interactions of 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide with Biological Macromolecules
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, and a biological macromolecule (receptor), typically a protein. These studies provide insights into the binding affinity, mode, and the stability of the ligand-receptor complex.
Binding Site Analysis and Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Binding site analysis for a novel ligand like this compound would involve identifying the specific pocket or groove on a target protein where the compound is most likely to bind. The structural features of the compound would dictate the types of interactions it could form.
Hydrogen Bonds: The amide group (-NH-C=O) in the core structure is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). The nitro group (-NO2) and the fluorine atom can also act as hydrogen bond acceptors. Key amino acid residues in a receptor's binding site, such as serine, threonine, tyrosine, histidine, aspartate, and glutamate, would be potential partners for these interactions.
Hydrophobic Contacts: The two aromatic rings (the 3-chlorophenyl and the 2-fluoro-5-nitrophenyl moieties) provide significant surface area for hydrophobic interactions. These non-polar regions would favorably interact with hydrophobic amino acid residues like leucine, isoleucine, valine, phenylalanine, and tryptophan within the binding pocket, displacing water molecules and contributing to the stability of the complex.
Halogen Bonds: The chlorine atom on the benzamide (B126) ring could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
A hypothetical analysis would predict and score these interactions to determine the most stable binding pose.
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Amide (-NH-C=O) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Asn, Gln, Asp, Glu, His |
| Nitro (-NO2) | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Lys, Arg, His |
| Fluoro (-F) | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Lys, Arg, His |
| Chloro (-Cl) | Halogen Bond, Hydrophobic | Electron donors (e.g., backbone carbonyls) |
| Phenyl Rings | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile, Ala |
Conformational Changes Induced by Ligand Binding
The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the receptor. This concept, known as "induced fit," suggests that the binding site is not a rigid lock but a flexible structure that can adapt to the shape of the incoming ligand. For a molecule like this compound, the dihedral angles between the central amide plane and the two flanking aromatic rings are key flexible points. Molecular dynamics simulations would be the primary tool to investigate these changes, tracking how the protein's structure shifts over time to better accommodate the ligand, and vice versa, to achieve a more stable, lower-energy complex.
Elucidation of Molecular Mechanisms of Action (Non-Clinical Contexts)
Elucidating the molecular mechanism of action involves understanding how the binding of the compound to its target protein translates into a biological effect. This requires moving from static pictures of binding to a dynamic understanding of how the compound alters the protein's function.
Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Cholinesterases, Glucokinase)
Benzamide derivatives are known to interact with various enzymes. For instance, some benzamides act as inhibitors of Histone Deacetylases (HDACs). If this compound were to act as an HDAC inhibitor, it would likely involve its core structure mimicking the substrate of the enzyme and coordinating with a zinc ion in the active site.
Similarly, if it were to target cholinesterases or glucokinase, its mechanism would depend on the specific interactions within the active or allosteric sites of those enzymes. Without specific experimental data, any proposed mechanism remains speculative. A typical research workflow would involve in vitro enzymatic assays to determine if the compound has an inhibitory or activating effect, followed by kinetic studies to understand the nature of this effect (e.g., competitive, non-competitive, or allosteric).
Protein-Ligand Binding Dynamics
Molecular dynamics (MD) simulations are essential for studying the dynamics of the interaction between this compound and a target protein. An MD simulation would model the movement of atoms in the complex over time, providing insights into:
The stability of the key interactions identified in docking studies.
The role of water molecules in mediating the binding.
The flexibility of different parts of the ligand and the protein.
The calculation of binding free energies, which provides a more accurate estimate of binding affinity than docking scores alone.
These simulations can reveal, for example, whether a crucial hydrogen bond is stable and maintained throughout the simulation or if it is transient.
Influence on Biological Pathways at the Molecular Level
The ultimate biological effect of a compound is determined by how its interaction with a primary target protein influences broader biological pathways. If, for example, this compound were found to inhibit a specific kinase, this would disrupt the signaling cascade that the kinase participates in. To study this, researchers would typically use cell-based assays. After identifying a primary molecular target, techniques like Western blotting or proteomic analysis would be employed to measure the levels and activation states of downstream proteins in the pathway, thereby mapping the molecular consequences of the compound's action.
Strategies for Chemical Derivatization and Analog Design of 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide
Rational Design of New Benzamide (B126) Derivatives Based on SAR
The rational design of new derivatives of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is predicated on understanding the contribution of each structural component to its biological function. The molecule consists of a 3-chlorobenzoyl group (Ring A) connected via an amide linker to a 2-fluoro-5-nitrophenyl moiety (Ring B). The substituents on both rings—the chlorine atom, the fluorine atom, and the nitro group—are critical modulators of the compound's electronic, steric, and hydrophobic properties, which in turn influence its binding to a biological target.
Structure-activity relationship studies for various benzanilide (B160483) compounds reveal that the dihedral angle between the two aromatic rings, as well as the nature and position of substituents, can significantly impact biological activity. researchgate.net For instance, in the related compound 3-chloro-N-(3-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 77.4(1)°. researchgate.net In contrast, 3-chloro-N-(2-nitrophenyl)benzamide shows a much smaller angle between its rings. nih.gov These structural nuances highlight the importance of substituent interactions in defining the molecule's preferred conformation.
A systematic exploration of the structural space around the this compound scaffold involves modifying the substitution patterns on both aromatic rings. The goal is to probe the steric and electronic requirements of the target binding site.
Ring A (3-chlorobenzoyl moiety): The chlorine atom at the 3-position can be moved to the 2- or 4-position to investigate positional isomerism. Furthermore, it can be replaced by other groups to modulate electronic effects and size.
Ring B (2-fluoro-5-nitrophenyl moiety): The substituents on this ring are crucial. The ortho-fluoro group can influence the conformation of the amide bond through intramolecular hydrogen bonding and steric effects. The para-nitro group is a strong electron-withdrawing group that can be modified to fine-tune electronic properties.
The following table outlines potential systematic substitutions to explore the chemical space around the parent molecule.
| Position | Original Group | Potential Substitutions | Rationale |
| Ring A | |||
| 3-position | -Cl | -H, -F, -Br, -CH₃, -CF₃, -OCH₃ | To probe the effect of size, electronegativity, and lipophilicity. |
| 2-position | -H | -Cl, -F, -CH₃ | To explore the impact of ortho-substitution on amide conformation. |
| 4-position | -H | -Cl, -F, -CN, -OCH₃ | To assess the influence of para-substituents on the electronic character of the benzoyl ring. |
| Ring B | |||
| 2-position | -F | -H, -Cl, -CH₃ | To evaluate the role of the ortho-fluoro group in conformational locking and target interaction. |
| 5-position | -NO₂ | -CN, -SO₂CH₃, -COCH₃, -NH₂ | To replace the nitro group with other electron-withdrawing or electron-donating groups, potentially altering binding and reducing potential metabolic liabilities. |
| 4-position | -H | -F, -Cl | To investigate the effect of additional substitution on Ring B. |
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov This approach is particularly valuable for optimizing lead compounds.
For this compound, several bioisosteric replacements can be proposed:
Halogen Bioisosteres: The chlorine atom can be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl (-CF₃) group or a cyano (-CN) group. The fluorine atom could be replaced by a hydroxyl (-OH) or amino (-NH₂) group, which have similar steric demands but different electronic properties.
Nitro Group Bioisosteres: The nitro group (-NO₂) is often a liability in drug candidates due to potential toxicity and metabolic issues. It can be replaced by a variety of other electron-withdrawing groups, such as a cyano (-CN), sulfone (-SO₂R), or trifluoromethyl (-CF₃) group.
Amide Bond Bioisosteres: The central amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable isostere, such as a 1,2,4-oxadiazole, can enhance metabolic stability while maintaining a similar spatial arrangement of the aromatic rings. mdpi.com
The table below summarizes potential bioisosteric replacements for key functional groups of the molecule.
| Functional Group | Potential Bioisosteres | Rationale |
| Chlorine (-Cl) | -Br, -CF₃, -CN, -CH₃ | To modify lipophilicity, size, and electronic effects while maintaining key interactions. |
| Fluorine (-F) | -OH, -NH₂, -H | To alter hydrogen bonding capacity and conformational preferences. acs.org |
| Nitro Group (-NO₂) | -CN, -SO₂CH₃, -SO₂NH₂, -CF₃ | To improve metabolic stability, reduce toxicity, and modulate electron-withdrawing strength. |
| Amide Linker (-CONH-) | 1,2,4-Oxadiazole, Reverse Amide, Thioamide | To increase metabolic stability and explore different geometric constraints. mdpi.com |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole | To introduce heteroatoms for new interactions, improve solubility, and alter metabolic pathways. |
Synthesis of Conformationally Constrained Analogs
The relative orientation of the two aromatic rings, defined by the dihedral angles around the amide bond, is often a critical determinant of biological activity. Synthesizing conformationally constrained analogs, where the rotation around single bonds is restricted, can "lock" the molecule into a bioactive conformation, potentially leading to a significant increase in potency and selectivity.
Based on crystal structure data of similar benzanilides, the dihedral angle between the two rings can vary significantly. researchgate.netnih.gov Strategies to constrain the conformation of this compound could involve:
Bridging the Rings: Introducing an atom or a small chain (e.g., -CH₂-, -O-, -S-) to link the two aromatic rings, thereby creating a tricyclic system. For example, a covalent bond could be formed between the 4-position of Ring A and the 6-position of Ring B.
Introducing Bulky Groups: Placing a bulky substituent at a position ortho to the amide linker (e.g., at the 2-position of Ring A or the 6-position of Ring B) can sterically hinder rotation and favor a specific range of dihedral angles.
Incorporation into Macrocycles: Synthesizing macrocyclic analogs where the benzamide core is part of a larger ring structure can severely restrict conformational freedom.
Introduction of Probes for Biophysical Studies
To investigate the mechanism of action and facilitate target identification, analogs containing biophysical probes can be synthesized. These probes allow for the visualization and quantification of molecular interactions.
Fluorescent Labels: A fluorescent tag, such as a dansyl or nitrobenzoxadiazole (NBD) group, can be incorporated into the structure. This is typically achieved by synthesizing an analog with a suitable reactive handle, such as an amino or hydroxyl group, which can then be coupled to the fluorophore. These fluorescent analogs can be used in fluorescence polarization or fluorescence resonance energy transfer (FRET) assays to study binding kinetics and affinity.
Isotopic Tags: The synthesis of analogs containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) is valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, ¹³C or ¹⁵N labeling of the amide bond can provide detailed information about the local binding environment when studied by NMR. Deuterium (²H) labeling can be used to slow down metabolism at specific sites (the kinetic isotope effect) or to simplify NMR spectra. These isotopically labeled compounds are essential tools for quantitative proteomics and metabolomics studies.
Broader Academic and Research Applications of N Substituted Benzamides Excluding Clinical/therapeutic
Role as Versatile Building Blocks in Organic Synthesis
N-substituted benzamides are highly versatile intermediates in the field of organic synthesis, primarily serving as precursors for the construction of various heterocyclic compounds. nih.govmdpi.comorganic-chemistry.org The reactivity of the amide functional group, along with the potential for functionalization of the aromatic rings, allows for a wide array of chemical transformations.
One significant application is in the synthesis of nitrogen-containing heterocycles. For instance, benzamide-based 5-aminopyrazoles can be synthesized and subsequently used to create fused heterocyclic systems like pyrazolotriazines. nih.gov The general synthetic strategy often involves the reaction of a substituted benzoyl isothiocyanate with a suitable active methylene (B1212753) compound, followed by cyclization with hydrazine. nih.gov This highlights the role of the benzamide (B126) moiety in directing the formation of complex molecular architectures.
Furthermore, N-substituted benzamides can be transformed into N-aryl-N-(arylenethyl) benzoselenoamides through reactions with reagents like Woollins' reagent. nih.gov This demonstrates their utility in introducing other heteroatoms and functional groups into organic molecules. The ability to readily synthesize a diverse library of N-substituted benzamides allows for the exploration of new chemical space and the development of novel synthetic methodologies. nanobioletters.comresearchgate.netresearchgate.net
Potential in Materials Science (e.g., Polymeric Materials, Foldamers)
The structural characteristics of N-substituted benzamides lend themselves to applications in materials science, particularly in the development of novel polymers and foldamers. The amide bond's planarity and ability to form hydrogen bonds are key features that can be harnessed to create ordered macromolecular structures.
Polymeric Materials: Well-defined copolybenzamides can be synthesized through methods like chain-growth condensation polymerization. mdpi.com These polymers can incorporate N-H-containing benzamide units, which facilitate hydrogen bonding. This property is crucial for creating miscible polymer blends, for example, with materials like Nylon 6. mdpi.com The inclusion of such benzamide copolymers can enhance the properties of the resulting blend, such as its hydrophobicity. mdpi.com
Foldamers: Foldamers are oligomers that adopt well-defined, folded conformations in solution. Aromatic oligoamides, including those based on benzamide, are a significant class of foldamers. rsc.orgrsc.orgnih.gov The design of these molecules often involves the strategic placement of substituents on the aromatic rings to control the folding pattern. rsc.orgrsc.org These benzamide-based foldamers can mimic the secondary structures of peptides, such as α-helices, and are being explored for their potential in creating functional architectures with defined tertiary and quaternary folds. rsc.orgrsc.org The ability to control the three-dimensional structure of these molecules opens up possibilities for their use in molecular recognition and the development of new materials with tailored properties. nih.gov
Applications as Chemical Probes in Biological Research
In the realm of biological research, N-substituted benzamides are valuable as chemical probes for studying and modulating the function of enzymes and other biological targets. mdpi.comnih.gov Their ability to be synthesized in a variety of forms allows for the systematic exploration of structure-activity relationships.
A significant application is in the design of enzyme inhibitors. For example, novel N-substituted aminobenzamide scaffolds have been developed as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov By designing compounds that can bind to the active site of an enzyme, researchers can investigate its biological role and potentially develop new therapeutic agents. Similarly, substituted benzamides have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative disease research. mdpi.com
The versatility of the benzamide scaffold allows for the introduction of various functional groups to optimize binding affinity and selectivity for a particular biological target. researchgate.netnih.gov This makes them powerful tools for chemical biology and drug discovery research.
Environmental and Biotransformation Studies (e.g., Microbial Degradation Pathways)
Understanding the environmental fate and biotransformation of chemical compounds is crucial for assessing their ecological impact. N-substituted benzamides, due to their widespread use in various applications, are subjects of such studies.
Research on the biotransformation of amide-containing compounds has shown that they can undergo various reactions in the environment, including amide hydrolysis, N-dealkylation, hydroxylation, and nitro reduction. nih.gov The specific degradation pathway is often dependent on the substitution pattern of the molecule. For instance, secondary amides, a class to which 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide belongs, are known to undergo hydrolysis, with the rate being influenced by steric factors. nih.gov
The presence of a nitro group, as in this compound, suggests that nitro reduction could be a significant biotransformation pathway. nih.gov Microbial degradation is a key process in the environmental breakdown of many organic compounds, including benzamides. nih.gov Studies on the microbial degradation of related compounds, such as benzamide fungicides, help in understanding the persistence and potential for bioaccumulation of these chemicals in the environment. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues for 3 Chloro N 2 Fluoro 5 Nitrophenyl Benzamide
Advanced Spectroscopic Techniques for Dynamic Studies
A deeper understanding of the conformational dynamics and intermolecular interactions of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is crucial for predicting its behavior in different environments. While standard spectroscopic methods provide a static picture, advanced techniques can offer insights into its dynamic nature.
Future research should employ techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including COSY, HMQC, and HMBC experiments, to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could reveal the spatial proximity of different parts of the molecule, providing crucial information about its preferred conformation in solution.
Time-resolved infrared (TR-IR) spectroscopy and femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, particularly given the presence of the nitro and chloro-fluoro-phenyl chromophores. These studies would be invaluable for understanding its photostability and potential applications in photochemistry or as a photosensitizer.
| Spectroscopic Technique | Information to be Gained | Potential Impact |
| 2D-NMR (COSY, HMQC, HMBC) | Complete and unambiguous assignment of 1H and 13C NMR spectra. | Foundational for structural verification and understanding electronic effects of substituents. |
| NOE Spectroscopy | Determination of through-space proton-proton proximities. | Elucidation of the molecule's three-dimensional conformation in solution. |
| Time-Resolved IR Spectroscopy | Vibrational dynamics of the molecule upon photoexcitation. | Understanding of structural changes in excited states. |
| Femtosecond Transient Absorption | Ultrafast excited-state relaxation pathways. | Insights into photophysical properties and potential for photochemical applications. |
Exploration of Novel Synthetic Pathways
While the classical synthesis of benzamides often involves the reaction of a benzoyl chloride with an aniline (B41778) derivative, exploring novel and more efficient synthetic routes for this compound is a key area for future research. Modern synthetic methodologies could offer improvements in terms of yield, purity, and sustainability.
One promising avenue is the use of palladium-catalyzed aminocarbonylation reactions . This approach could potentially synthesize the target molecule from 3-chloro-iodobenzene, 2-fluoro-5-nitroaniline (B1294389), and a carbon monoxide source, offering a more convergent and potentially more atom-economical route.
Another area of exploration is the use of flow chemistry for the synthesis. A continuous-flow process could offer better control over reaction parameters, leading to higher yields and purity, and could be more easily scaled up for potential industrial applications. The development of a one-pot synthesis from readily available starting materials would also be a significant advancement.
| Synthetic Approach | Potential Advantages | Research Goal |
| Palladium-Catalyzed Aminocarbonylation | Higher atom economy, potential for broader substrate scope. | Develop a convergent and efficient one-step synthesis. |
| Flow Chemistry Synthesis | Improved reaction control, enhanced safety, easier scalability. | Establish a continuous and high-yield production method. |
| One-Pot Synthesis | Reduced purification steps, increased efficiency. | Streamline the synthesis from basic starting materials. |
Integration of Machine Learning in Compound Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, ML algorithms could be a powerful tool for predicting its properties and for designing new derivatives with enhanced functionalities. frontiersin.orgnih.govharvard.edu
By creating a dataset of structurally similar benzamide (B126) derivatives with known properties, ML models could be trained to predict various physicochemical and biological properties of this compound, such as its solubility, lipophilicity, and potential bioactivity. mdpi.com This in silico screening can significantly reduce the time and cost associated with experimental investigations.
Furthermore, generative ML models could be used to design novel benzamide derivatives based on the core structure of this compound. These models could suggest modifications to the substituent groups to optimize for specific desired properties, such as enhanced catalytic activity or improved binding affinity to a biological target.
| Machine Learning Application | Predicted Properties | Potential Outcome |
| Predictive Modeling | Solubility, lipophilicity (logP), spectroscopic signatures (NMR, IR). | Rapid estimation of key physicochemical properties to guide experimental work. |
| Quantitative Structure-Activity Relationship (QSAR) | Potential biological activity (e.g., enzyme inhibition). | Identification of potential therapeutic applications. |
| Generative Models | Novel benzamide structures with optimized properties. | Design of new compounds with enhanced performance for specific applications. |
Investigation of Multivalent Interactions and Cooperative Effects
The study of non-covalent interactions is fundamental to understanding the self-assembly and recognition properties of molecules. rsc.org Future research should focus on the multivalent interactions of this compound, particularly its ability to form well-defined supramolecular structures through hydrogen bonding, π-π stacking, and halogen bonding.
The amide linkage provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks in the solid state. researchgate.net The aromatic rings can participate in π-π stacking interactions, while the chlorine and fluorine atoms can act as halogen bond donors and acceptors, respectively. Understanding the interplay of these interactions is key to controlling the crystal engineering of this compound. nih.gov
Investigating the cooperative effects in systems where multiple molecules of this compound are bound to a scaffold or surface could reveal enhanced binding affinities and novel material properties. fu-berlin.de
| Interaction Type | Structural Motif | Potential Application |
| Hydrogen Bonding | Chains, sheets, and other supramolecular assemblies. | Crystal engineering, design of functional materials. |
| π-π Stacking | Columnar or herringbone packing of aromatic rings. | Development of organic electronic materials. |
| Halogen Bonding | Directional interactions involving chlorine and fluorine atoms. | Control over solid-state architecture and material properties. |
Expanding Applications in Catalysis and Chemical Sensing
Benzamide derivatives have shown promise in the fields of catalysis and chemical sensing. rsc.orgnih.gov Future research should explore the potential of this compound and its derivatives in these areas.
The amide nitrogen and carbonyl oxygen can act as coordination sites for metal ions, suggesting that metal complexes of this compound could be investigated as catalysts for various organic transformations. The electron-withdrawing nature of the nitro and fluoro substituents could modulate the electronic properties of a coordinated metal center, potentially leading to unique catalytic activity.
In the realm of chemical sensing, the molecule's structure could be modified to incorporate a signaling unit, such as a fluorophore. The binding of an analyte to a receptor part of the molecule could then induce a change in the fluorescence signal, allowing for the detection of the analyte. The specific substituents on the phenyl rings could be tuned to achieve selectivity for different analytes.
| Application Area | Proposed Mechanism | Research Objective |
| Catalysis | Formation of metal complexes utilizing the amide group as a ligand. | Development of novel catalysts for organic synthesis. |
| Chemical Sensing | Incorporation of a fluorophore and a receptor site for analyte binding. | Creation of selective and sensitive fluorescent chemosensors. |
Q & A
Basic: What are the recommended synthetic routes for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the aromatic amine intermediate (e.g., 2-fluoro-5-nitroaniline) via nitration and halogenation.
- Step 2: Amide coupling between 3-chlorobenzoyl chloride and the intermediate using a coupling agent like HATU or DCC in anhydrous conditions (e.g., THF or DCM) .
- Critical Parameters: Temperature control (0–5°C during coupling), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂/Ar) to minimize side reactions. Yield optimization often requires purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., distinguishing ortho/para nitro positions) .
- HPLC-MS: Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 323.6).
- X-ray Crystallography: For unambiguous structural confirmation (if single crystals are obtained) .
- IR Spectroscopy: Identification of amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC₅₀ assays under controlled pH/temperature) .
- Purity Issues: Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted nitro precursors) can skew results. Use orthogonal purification (HPLC + recrystallization) .
- Structural Analogues: Compare activity with derivatives (e.g., replacing chloro with trifluoromethyl) to isolate substituent effects .
Advanced: What computational strategies can predict the binding affinity of this compound to kinase targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with backbone amides (nitro group) and hydrophobic contacts (chloro/fluoro substituents) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Studies: Corrogate electronic effects (Hammett σ values) of substituents with inhibitory activity .
Basic: What are the stability considerations for this compound under different storage conditions?
- Light Sensitivity: Nitro groups are photolabile. Store in amber vials at -20°C .
- Moisture: Hydrolysis of the amide bond can occur in aqueous buffers (pH > 8). Use lyophilized form for long-term storage .
- Thermal Stability: DSC/TGA analysis recommended to determine decomposition temperature (typically >150°C for benzamides) .
Advanced: How can researchers optimize the synthetic route for scalability without compromising purity?
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic amide coupling steps .
- Catalytic Optimization: Replace stoichiometric coupling agents with catalytic systems (e.g., FeCl₃ for greener synthesis) .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: What are the potential pharmacological targets of this compound based on structural analogs?
- Kinase Inhibition: Similar nitrobenzamides inhibit EGFR and VEGFR2 .
- Antimicrobial Activity: Chloro/fluoro substituents may disrupt bacterial membrane proteins (e.g., Gram-positive pathogens) .
- Neuroprotective Effects: Nitro group redox activity could modulate oxidative stress pathways .
Advanced: How do solvent polarity and proticity affect the compound’s reactivity in follow-up functionalization?
- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states in SNAr reactions (e.g., substituting nitro with amine) .
- Protic Solvents (MeOH, H₂O): Promote hydrolysis of the amide bond under acidic/basic conditions. Use buffered systems (pH 6–7) for controlled reactivity .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity: Nitroaromatics are mutagenic. Use fume hoods and PPE (nitrile gloves, lab coat) .
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Advanced: How can cryo-EM or crystallography elucidate its mechanism in protein complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
